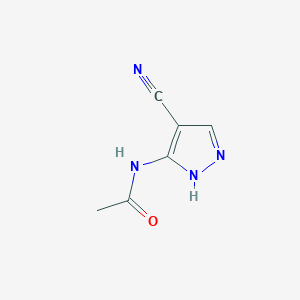
N-(4-cyano-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-cyano-1H-pyrazol-5-yl)acetamide” is a chemical compound that has been studied for its potential use in the development of novel insecticides . It is part of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .
Synthesis Analysis
The synthesis of “N-(4-cyano-1H-pyrazol-5-yl)acetamide” involves a series of chemical reactions. The process begins with the interaction of para-substituted acetophenone with phenylhydrazine hydrochloride, coupled with sodium acetate in anhydrous ethanol . This forms 1-phenyl-2-(1-phenylethylidene) hydrazine, which is then dissolved in a cold mixed solution of DMF and POCl3 . After several more steps, the final product is obtained .Molecular Structure Analysis
The molecular structure of “N-(4-cyano-1H-pyrazol-5-yl)acetamide” is complex, with a cyano substituent attached to a diphenyl-1H-pyrazole derivative . This structure is crucial for its potential insecticidal activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-cyano-1H-pyrazol-5-yl)acetamide” are complex and involve several steps . These reactions are crucial for the formation of the final product .Mécanisme D'action
“N-(4-cyano-1H-pyrazol-5-yl)acetamide” is believed to target the insect ryanodine receptor (RyR), making it a promising candidate for the development of novel insecticides . Molecular docking showed the predicted binding mode between the compound and the protein receptor, suggesting that the compound could be a possible activator of insect RyR .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-cyano-1H-pyrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4(11)9-6-5(2-7)3-8-10-6/h3H,1H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHGCUWQUHJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1H-pyrazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)
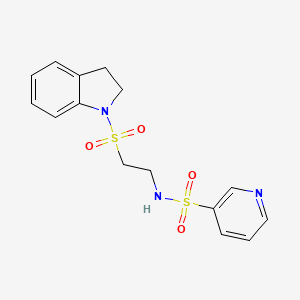
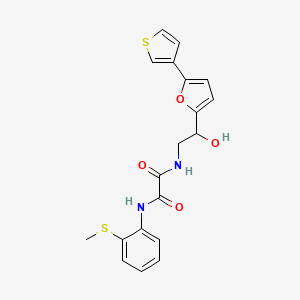
![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)
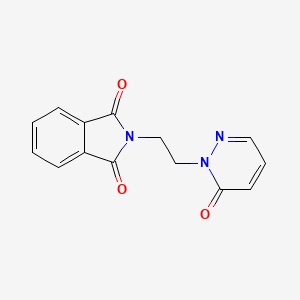
![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)
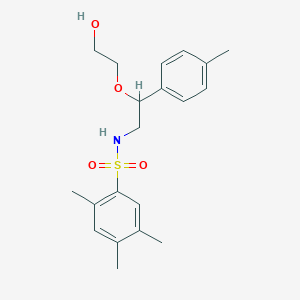


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)